Ac-IETD-AFC

Description

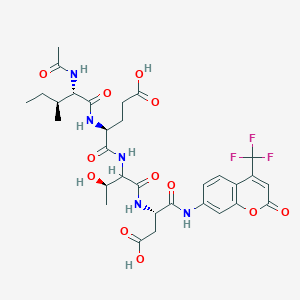

Ac-IETD-AFC (N-acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate widely used to measure the enzymatic activity of caspases and granzyme B. The compound consists of a tetrapeptide sequence (IETD) linked to the fluorescent AFC moiety. Upon cleavage by target proteases, the AFC group is released, emitting fluorescence at 505 nm (excitation: 400 nm), enabling real-time monitoring of enzymatic activity .

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t13-,14+,19-,20-,25-,26?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUOWXRXLQXOKO-BYLHTXFJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

2-Chlorotrityl chloride resin is preferred for its high loading capacity and stability under acidic cleavage conditions. The C-terminal aspartic acid (D) residue is first anchored to the resin. Fmoc-Asp(OtBu)-OH (tert-butyl protected aspartic acid) is coupled to the resin using dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base. The loading efficiency is typically >90%, as confirmed by Kaiser tests for free amine groups.

Sequential Amino Acid Coupling

The peptide chain is elongated by iteratively deprotecting Fmoc groups with 20% piperidine in dimethylformamide (DMF) and coupling subsequent Fmoc-protected amino acids:

-

Fmoc-Thr(tBu)-OH (threonine with tert-butyl protection)

-

Fmoc-Glu(OtBu)-OH (glutamic acid with tert-butyl protection)

Coupling reactions employ O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIPEA in DMF, with a 4-fold molar excess of amino acids to ensure >99% coupling efficiency. Reaction completion is monitored via ninhydrin assays.

Acetylation and AFC Conjugation

After assembling the IETD sequence, the N-terminal amine is acetylated using acetic anhydride and pyridine to block further reactivity. The peptide is then cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:triisopropylsilane:water = 95:2.5:2.5) for 2 hours under nitrogen. The liberated peptide is precipitated in cold diethyl ether and lyophilized.

Conjugation of AFC to the C-terminal aspartate is achieved via a carbodiimide-mediated reaction. The peptide is dissolved in dry pyridine, and AFC is activated with phosphoryl chloride at -15°C before coupling. The reaction mixture is stirred for 60 minutes, followed by extraction with ethyl acetate and purification via silica gel chromatography.

Purification and Analytical Characterization

Crude this compound undergoes multi-step purification to achieve pharmaceutical-grade purity (>98%).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is performed on a C18 column using a gradient of 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B). Elution conditions are optimized as follows:

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 1.0 |

| 30 | 95 | 1.0 |

Fractions containing this compound are identified by UV absorption at 280 nm and pooled for lyophilization.

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6): Peaks at δ 8.2–7.8 ppm (aromatic protons of AFC), δ 4.5–4.3 ppm (α-protons of amino acids).

-

13C NMR (100 MHz, DMSO-d6): Carbonyl carbons at δ 170–175 ppm, trifluoromethyl carbon at δ 121.5 ppm.

-

19F NMR (376 MHz, DMSO-d6): Single peak at δ -63.5 ppm (CF3 group).

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 730.65 [M+H]+.

Quality Control and Functional Validation

Purity and Stability Assessment

Batch purity is quantified via analytical HPLC using the same C18 column and gradient as above. Commercial batches exhibit ≥98% purity, with retention times of 18–20 minutes. Lyophilized this compound is stable at -20°C for >2 years, while DMSO stock solutions (-20°C) retain activity for ≤2 months.

Enzymatic Activity Assays

Functional validation involves testing cleavage by recombinant caspase-8 (Fig. 1):

-

Substrate Solution: 10 µM this compound in 20 mM PIPES buffer (pH 7.2) with 10 mM DTT.

-

Enzyme Reaction: 1 µg caspase-8 incubated with substrate at 37°C for 1 hour.

-

Fluorescence Detection: AFC release quantified at Ex/Em = 400/505 nm.

| Condition | Fluorescence Intensity (RFU) |

|---|---|

| Caspase-8 + Substrate | 12,450 ± 1,200 |

| Substrate Alone | 150 ± 50 |

Inhibition controls with Ac-IETD-CHO (aldehyde inhibitor) reduce fluorescence to background levels.

Industrial-Scale Production Considerations

Large-scale synthesis (>1 kg) requires modifications to ensure cost-effectiveness:

-

Automated SPPS Systems: Reduce manual handling and improve coupling efficiency.

-

Continuous-Flow Chromatography: Accelerates purification throughput.

-

Lyophilization Optimization: Bulk lyophilization in sucrose-containing buffers enhances long-term stability.

Challenges and Troubleshooting

Common Synthesis Issues

Chemical Reactions Analysis

Ac-IETD-AFC undergoes hydrolysis when cleaved by caspase-8 and related enzymes. The hydrolysis reaction releases free AFC, which can be detected through its fluorescent properties. The reaction conditions typically involve the presence of the enzyme and a suitable buffer system to maintain the pH and ionic strength required for optimal enzyme activity. The major product formed from this reaction is free AFC .

Scientific Research Applications

Apoptosis Studies

Ac-IETD-AFC is predominantly used to study apoptosis, a programmed cell death process critical for maintaining cellular homeostasis. By quantifying caspase-8 activity, researchers can assess the extent of apoptosis in different cell types under various conditions.

Cancer Research

In cancer biology, this compound is employed to evaluate the efficacy of anti-cancer agents that induce apoptosis. For instance, studies have shown that compounds like 1541B activate procaspase-3, leading to increased caspase-8 activity as measured by this compound . This application is vital for understanding how certain therapies can trigger cancer cell death.

Drug Development

This compound serves as a tool in drug discovery processes aimed at developing caspase inhibitors or activators. By using this substrate, researchers can screen libraries of compounds for their ability to modulate caspase activity, which is crucial for therapeutic interventions in diseases where apoptosis is dysregulated.

Evaluation of Caspase Inhibitors

In a study investigating small molecule activators of procaspase-3, this compound was utilized to measure activation rates and kinetic parameters of procaspase-3 in the presence of various compounds . The findings indicated that certain activators significantly enhanced caspase activity compared to controls.

Assessing Apoptotic Pathways

Research involving different cancer cell lines demonstrated that treatment with this compound could effectively quantify the apoptotic response induced by chemotherapeutic agents . The results provided insights into how these agents trigger caspase-mediated apoptosis and highlighted potential biomarkers for treatment efficacy.

Data Table: Summary of Findings

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Apoptosis Studies | Measurement of caspase-8 activity in cell lysates | Quantifiable fluorescence correlates with apoptotic events |

| Cancer Research | Evaluation of anti-cancer drug efficacy | Increased caspase activity linked to drug-induced apoptosis |

| Drug Development | Screening for caspase modulators | Identification of potent inhibitors/activators |

Mechanism of Action

The mechanism of action of Ac-IETD-AFC involves its cleavage by caspase-8 and related enzymes. Caspase-8 recognizes the IETD sequence and cleaves the peptide bond, releasing free AFC. The fluorescent properties of AFC allow for the quantification of caspase activity. This mechanism is crucial for studying the role of caspases in apoptosis and other cellular processes .

Comparison with Similar Compounds

Critical Research Findings

- DRONC Caspase Studies : this compound was initially identified as the best commercially available substrate for DRONC, but subsequent studies revealed its poor efficiency compared to custom-designed substrates .

- Caspase-10 Activation : Autocleavage of caspase-10 increases catalytic potency on this compound by 10-fold, highlighting its role in amplifying apoptotic signals .

- Therapeutic Applications : this compound-based assays have been pivotal in identifying pro-apoptotic compounds (e.g., bile acids) in prostate cancer models .

Biological Activity

Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-amido-4-methylcoumarin) is a fluorogenic substrate specifically designed for the detection of caspase-8 activity, a critical enzyme involved in the apoptotic signaling pathway. This compound has garnered significant attention in biological research due to its ability to facilitate the study of apoptosis and related cellular processes.

This compound is a synthetic tetrapeptide substrate that contains the amino acid sequence IETD, which is recognized and cleaved by caspase-8. Upon cleavage, the substrate releases the fluorescent moiety 7-amido-4-methylcoumarin (AFC), allowing for quantification of caspase activity through fluorescence detection. The excitation and emission wavelengths for AFC are approximately 400 nm and 505 nm, respectively .

Key Features:

- Molecular Weight : 729 Daltons

- Purity : ≥98%

- Storage Conditions : Lyophilized form should be stored at -20°C, and reconstituted solutions can be stored at -20°C for up to two months .

Applications in Research

This compound is primarily utilized in protease assays to quantify caspase-8 activity in various biological samples, including apoptotic cell lysates. Its specificity allows researchers to study downstream events following caspase-8 activation, which is pivotal in understanding apoptosis and related cellular mechanisms.

Table 1: Comparison of Caspases and Substrates

| Caspase | Substrate | Cleavage Site | Activity Measurement |

|---|---|---|---|

| Caspase-8 | This compound | IETD | Fluorescence (AFC release) |

| Caspase-3 | Ac-DEVD-AMC | DEVD | Fluorescence (AMC release) |

| Caspase-10 | Ac-LEHD-AFC | LEHD | Fluorescence (AFC release) |

Experimental Protocols

To assess the biological activity of this compound, researchers typically follow established protocols that involve incubating the substrate with active caspase-8 in an appropriate assay buffer. The following steps outline a standard assay procedure:

- Preparation : Reconstitute this compound in DMSO to yield a concentration of 1 mg/ml.

- Assay Setup :

- Add 10 µl of this compound to 1 ml of assay buffer.

- Introduce 1 µg of purified active caspase-8.

- Incubation : Incubate the mixture at 37°C for one hour.

- Measurement : Use a spectrofluorometer to measure fluorescence at excitation/emission wavelengths of 400 nm/480-520 nm .

Case Studies

Several studies have utilized this compound to elucidate the role of caspases in apoptosis:

-

Apoptosis Induction in Macrophages :

A study examined caspase activities during apoptosis in macrophages using various fluorogenic substrates, including this compound. The findings indicated that caspase-3-like activity peaked early, followed by increases in caspase-6 and -8 activities, demonstrating the sequential activation of these proteases during apoptosis . -

Caspase Activation Dynamics :

Another investigation focused on the activation dynamics of human caspases using this compound as a substrate. Results showed that upon stimulation with death signals, caspase-8 was rapidly activated, highlighting its role as an apical caspase in apoptotic pathways .

Q & A

Q. What is the mechanistic role of Ac-IETD-AFC in detecting caspase activity, and how does its fluorescence signal correlate with enzyme kinetics?

this compound is a fluorogenic substrate containing the caspase cleavage sequence IETD (Ile-Glu-Thr-Asp) linked to 7-amino-4-trifluoromethylcoumarin (AFC). Caspase-8 or granzyme B hydrolyzes the aspartic acid residue, releasing AFC, which emits fluorescence at 505 nm upon excitation at 400 nm . The rate of fluorescence increase directly correlates with caspase activity, enabling quantitative kinetic analysis. Researchers should validate enzyme specificity using caspase inhibitors (e.g., Z-VDVAD-FMK for caspase-2) and parallel assays with alternative substrates (e.g., Ac-DEVD-AFC for caspase-3) .

Q. How should researchers design a fluorometric assay using this compound to measure caspase-8 activity in apoptotic cell lysates?

- Step 1: Prepare cell lysates from treated and control samples, ensuring lysis buffers lack detergents that interfere with fluorescence.

- Step 2: Optimize substrate concentration (typically 50–200 µM) in assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM DTT) to balance signal-to-noise ratios .

- Step 3: Incubate lysates with this compound at 37°C and measure fluorescence every 5–10 minutes for 1–2 hours.

- Step 4: Normalize data to protein concentration and include controls (e.g., caspase inhibitor-treated samples, heat-inactivated lysates) .

- Note: TFA residues from synthesis may inhibit cellular assays; use purified peptides or confirm TFA removal .

Q. What are the critical storage and handling protocols for this compound to maintain stability and reproducibility?

Lyophilized this compound should be stored at −70°C in aliquots to avoid repeated freeze-thaw cycles. Dissolve in anhydrous DMSO (125 mg/mL stock) and dilute in assay buffer immediately before use. Avoid aqueous storage due to rapid hydrolysis .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.